While a detailed molecular structure analysis is not available in the provided literature, the synthesis information suggests that K-579 is a derivative of 4-amino-4-methylpiperidine. [] Further structural characterization, including spectroscopic data and computational modeling, would be required to fully elucidate its molecular structure.
K-579 acts as a dipeptidyl peptidase-IV (DPP4) inhibitor. [] Additionally, research indicates it can inhibit the activity of phosphoinositide-specific phospholipase C (PI-PLC), potentially by interacting with SPASE motifs present in PI-PLC. [, , , ] This inhibition was observed at nanomolar concentrations, suggesting a strong interaction. [, , , ]
Potential Dipeptidyl Peptidase-IV (DPP4) Inhibitor: K-579 has been investigated as a potential dipeptidyl peptidase-IV (DPP4) inhibitor. [] DPP4 inhibitors are clinically used for the treatment of type 2 diabetes. [, , , ]
Investigating Off-Target Effects of DPP4 Inhibitors: Studies utilizing K-579 have provided insights into the potential off-target effects of DPP4 inhibitors. Its inhibition of PI-PLC raises concerns about the possibility of DPP4 inhibitors affecting other enzymes with similar SPASE scaffolds. [, , , ] This finding highlights the importance of understanding drug promiscuity and potential side effects.
Tool Compound for Studying Enzyme Inhibition: K-579's ability to inhibit PI-PLC at nanomolar concentrations makes it a valuable tool compound for studying the enzyme's function and exploring structure-activity relationships in related enzymes. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: